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Calcium stearoyl-2-lactylate - 5793-94-2

Calcium stearoyl-2-lactylate

Catalog Number: EVT-312480
CAS Number: 5793-94-2
Molecular Formula: C24H44CaO6
Molecular Weight: 468.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rosuvastatin Calcium Salt

Compound Description: Rosuvastatin Calcium Salt, chemically known as (E)-7--3,5-dihydroxyhept-6-enoic acid, calcium salt, is a widely prescribed medication used to lower cholesterol levels. It acts as an HMG-CoA reductase inhibitor, effectively reducing the production of cholesterol in the liver. Rosuvastatin calcium is particularly useful for managing hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis. [, ]

Relevance: While not directly similar in structure, Rosuvastatin Calcium Salt is mentioned alongside the target compound, "Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt," in the context of pharmaceutical compositions and their production. Both compounds are calcium salts of organic acids, indicating a shared chemical class and potential relevance in formulation strategies. [, ]

(E)-(6-{2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4R,6S)-2,2-dimethyl[1,3]dioxin-4-yl)acetic acid, (1-6C)alkyl ester

Compound Description: This compound serves as a key intermediate in the synthesis of Rosuvastatin Calcium Salt. The specific (1-6C)alkyl ester refers to a range of esters where the alkyl group contains between one and six carbon atoms. []

Relevance: This compound provides the core structure for the synthesis of Rosuvastatin Calcium Salt. Its structural similarity to Rosuvastatin Calcium Salt indirectly links it to the target compound, "Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt," due to their shared relevance in pharmaceutical development. []

Salicylic Acid and Its Salts

Compound Description: Salicylic Acid is a naturally occurring beta hydroxy acid with keratolytic properties, making it a common ingredient in skincare products for exfoliation. It is also used as a denaturant, hair-conditioning agent, and miscellaneous skin-conditioning agent. Various salts of Salicylic Acid, such as Calcium Salicylate, Magnesium Salicylate, Potassium Salicylate, Sodium Salicylate, and TEA-Salicylate, are used as preservatives, cosmetic biocides, UV absorbers, and denaturants in cosmetics. []

Relevance: Similar to "Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt," Salicylic Acid and its various salts are examples of organic acids and their corresponding salts. This highlights a shared chemical class and potential for similar applications in formulations requiring specific salt forms for desired properties. []

Methyl Pyruvate and Its Salts

Compound Description: Methyl Pyruvate, the methyl ester of Pyruvic Acid, has been investigated for its potential to enhance muscle energy production. It is proposed to act as a substrate or substrate analog for Pyruvate metabolism, potentially contributing to increased ATP production through glycolysis and the Krebs cycle. It can be formulated as salts with various cations, including sodium, potassium, calcium, and magnesium. []

Relevance: Methyl Pyruvate and its salts, like "Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt," exemplify the use of esters and salts of organic acids in biological and pharmaceutical contexts. The focus on specific salt forms of Methyl Pyruvate for potential applications underscores the importance of salt selection in influencing compound properties and biological activity, similar to the calcium salt form of the target compound. []

Methacrylic Acid and Its Salts

Compound Description: Methacrylic Acid is an unsaturated carboxylic acid used in the production of polymers. Its alkaline earth metal salts, such as Magnesium Methacrylate (MgMA), Calcium Methacrylate (CaMA), Strontium Methacrylate (SrMA), and Barium Methacrylate (BaMA), undergo thermal oligomerization reactions in the solid state. []

Relevance: Similar to "Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt", the research on Methacrylic Acid focuses on its metal salts, particularly those with alkaline earth metals like calcium. This highlights the shared chemical category of metal salts of carboxylic acids, suggesting potential similarities in their reactivity and applications. []

Overview

Calcium stearoyl-2-lactylate is a food additive recognized for its multifunctional properties, primarily used as an emulsifier and dough conditioner in various food products. This compound is derived from the esterification of stearic acid and lactic acid, followed by partial neutralization with calcium hydroxide. It is classified under food additives and is denoted by the code E482 in the European Union. Calcium stearoyl-2-lactylate is non-toxic, biodegradable, and typically sourced from biorenewable materials, making it a favorable choice in the food industry due to its safety and effectiveness in enhancing food quality .

Source and Classification

Calcium stearoyl-2-lactylate is classified as a food emulsifier and dough conditioner. It is commonly used in baked goods, dairy products, and processed foods. The compound is manufactured through a chemical reaction involving stearic acid and lactic acid, which are both naturally occurring fatty acids. The use of calcium hydroxide in the neutralization process ensures that the final product meets food safety standards set by regulatory bodies like the Food and Drug Administration in the United States and the European Commission .

Synthesis Analysis

Methods

The synthesis of calcium stearoyl-2-lactylate can be carried out using two primary methods:

  1. Base-Catalyzed Direct Esterification Method: In this method, stearic acid is heated to a molten state, after which dehydrated lactic acid is added. The reaction occurs under reduced pressure with sodium carbonate acting as a catalyst. The process is monitored until the desired acidity level is achieved .
  2. Esterification Using Acid Chloride as Intermediate: This alternative method involves using stearoyl chloride instead of stearic acid, which enhances the reaction rate due to the higher electrophilicity of the chloride. This method typically results in a product with a lower degree of polymerization compared to the direct esterification method .

Technical Details

The synthesis requires precise control of temperature and pressure to ensure complete reaction and minimize by-products. The resulting calcium stearoyl-2-lactylate is then purified and characterized for its emulsifying properties.

Molecular Structure Analysis

Calcium stearoyl-2-lactylate has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C_{18}H_{35}CaO_{4}
  • Molecular Weight: Approximately 347.5 g/mol

The structure consists of lactic acid moieties esterified with stearic acid, forming a long hydrocarbon chain that imparts its emulsifying properties. The presence of calcium ions contributes to its stability and functionality in food applications .

Chemical Reactions Analysis

Calcium stearoyl-2-lactylate participates in several chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water, calcium stearoyl-2-lactylate can undergo hydrolysis to yield lactic acid and stearic acid.
  2. Esterification Reactions: It can react with alcohols or other acids to form new esters, which may enhance its functional properties in various applications.

These reactions are essential for understanding how calcium stearoyl-2-lactylate behaves under different conditions during food processing .

Mechanism of Action

The mechanism by which calcium stearoyl-2-lactylate functions as an emulsifier involves several processes:

  1. Reduction of Surface Tension: By reducing surface tension between oil and water phases, it facilitates better mixing and stabilization of emulsions.
  2. Dough Strengthening: In baking applications, it strengthens the gluten network within doughs, improving elasticity and volume.
  3. Preventing Oil Separation: It helps maintain homogeneity in food products by preventing oil separation during storage .

These mechanisms contribute significantly to improving texture and shelf-life in various food products.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cream-colored powder
  • Solubility: Slightly soluble in hot water
  • pH (2% aqueous suspension): Approximately 4.7

Chemical Properties

  • HLB (Hydrophilic-Lipophilic Balance): 5.1
  • Acid Value: Ranges between 50 - 86 mg KOH/g (varies by regulation)
  • Calcium Content: Approximately 4.2% - 5.2% depending on formulation .

These properties make calcium stearoyl-2-lactylate suitable for various applications within the food industry.

Applications

Calcium stearoyl-2-lactylate has extensive applications across multiple sectors:

  1. Baked Goods: Used as an emulsifier to enhance dough elasticity, improve texture, and prolong freshness.
  2. Dairy Products: Functions as a stabilizer to prevent cream separation in products like yogurt and ice cream.
  3. Sauces and Dressings: Acts as an emulsifier to ensure proper mixing of oil and water-based ingredients.
  4. Confectionery: Improves texture and stability in chocolates and other sweet products.
  5. Processed Foods: Utilized in various formulations to enhance quality while maintaining safety standards .
Chemical Composition and Physicochemical Properties of Calcium Stearoyl-2-Lactylate

Molecular Structure and Bonding Characteristics

Calcium stearoyl-2-lactylate (CSL), designated as E482 in food additive classifications, is an anionic surfactant with the molecular formula C₄₈H₈₆CaO₁₂ and a molecular weight of 895.3 g/mol [1] [6]. Its structure comprises two stearoyl lactylate anions complexed with a calcium cation. Each anion features:

  • A hydrophobic 18-carbon stearic acid chain (octadecanoic acid)
  • A hydrophilic lactyl lactate head group derived from two lactic acid units
  • Ester linkages between the carboxyl group of stearic acid and the hydroxyl group of lactic acid
  • A calcium ion bridge coordinating the carboxylate groups of the lactylic moieties [1] [8]

Commercial CSL is not a chemically pure compound but a mixture containing:

  • Calcium salts of stearoyl lactic acid (primary component)
  • Minor proportions of calcium salts of related fatty acids (e.g., palmitic acid)
  • Free fatty acids and polylactylates due to lactic acid self-condensation during synthesis [1] [4]

Table 1: Molecular Components of Commercial CSL

Component CategorySpecific ExamplesRole in Structure
Fatty acid residuesStearic acid (C18:0), Palmitic acid (C16:0)Hydrophobic tail region
Lactylic speciesStearoyl-2-lactylate, PolylactylatesHydrophilic head group
CounterionsCalcium (Ca²⁺)Ionic bridge between anions
Minor constituentsFree stearic acid, Lactic acid oligomersManufacturing byproducts

The esterification process involves reacting stearic acid (typically derived from vegetable oils like palm or soybean) with lactic acid (from bacterial fermentation of carbohydrates), followed by partial neutralization with food-grade calcium hydroxide [1] [6]. This results in a cream-colored non-hygroscopic powder exhibiting a characteristic caramel-like odor [1] [6].

Hydrophilic-Lipophilic Balance (HLB) and Surface Activity

CSL possesses an experimentally determined HLB value of 5.1, classifying it as a water-in-oil (W/O) emulsifier with moderate hydrophilicity [1] [4]. This balance arises from:

  • Lipophilic components: The long-chain aliphatic stearoyl groups (hydrocarbon tail)
  • Hydrophilic components: The ionized carboxylate groups and ester linkages in the lactylate head [4]

Surface activity manifests through:

  • Reduction of interfacial tension at oil-water interfaces
  • Formation of reverse micelles in nonpolar media
  • Alignment at interfaces with the lactylate head oriented toward aqueous phases and stearoyl tails toward oil phases [4] [9]

Compared to its sodium counterpart (sodium stearoyl lactylate, SSL), CSL exhibits:

  • Lower water dispersibility due to reduced ionization of calcium salts
  • Greater oil affinity, making it suitable for lipid-continuous systems [4] [7]This property profile underpins CSL’s functionality in stabilizing heterogeneous food matrices like dough, where it mediates interactions between hydrophobic lipid phases and hydrophilic gluten or starch components [4].

Thermal Stability and Solubility Profiles

CSL demonstrates moderate thermal stability with a melting point of approximately 45°C (113°F) [1]. Above this temperature, it transitions to a molten state that facilitates uniform distribution in lipid-based systems. Key solubility characteristics include:

  • Sparingly soluble in cold water
  • Slightly soluble in hot water (forming milky dispersions)
  • Freely soluble in ethanol, isopropanol, and hot vegetable oils [1] [6]

A 2% aqueous suspension exhibits a pH of ~4.7, reflecting the presence of acidic groups from unneutralized lactylic acids or free fatty acids [1] [6]. This mildly acidic nature influences interactions with pH-sensitive biopolymers like gluten proteins.

Table 2: Solubility and Thermal Properties of CSL

PropertyValue/ConditionMethod/Context
Melting point45°C (113°F)Capillary method [1]
Water solubility (cold)Sparingly soluble25°C aqueous system [1]
Water solubility (hot)Slightly soluble>60°C with agitation [6]
Ethanol solubilityFreely solubleAt room temperature [6]
pH (2% suspension)4.7 ± 0.2Aqueous dispersion [1]
Thermal decomposition>160°CThermogravimetric analysis [6]

Interaction Mechanisms with Starch, Gluten, and Lipid Matrices

Starch Interaction:CSL modifies starch behavior through:

  • Amylose complexation: Hydrophobic stearoyl chains insert into amylose helices, reducing starch retrogradation by inhibiting recrystallization. This delays staling in baked goods [4] [6].
  • Gelatinization modulation: Increases starch gelatinization temperature while decreasing gelatinization enthalpy, as confirmed by differential scanning calorimetry (DSC) [6] [9].
  • Water mobility control: Restricts water availability to starch granules by forming starch-CSL complexes, reducing granule swelling and solubilization during baking [4].

Gluten Interaction:CSL strengthens dough via:

  • Hydrophobic interactions: Stearoyl chains associate with nonpolar regions of gliadins and glutenins
  • Ionic bonding: Calcium ions mediate electrostatic links between negatively charged lactylate groups and positively charged amino acid residues (e.g., lysine) in gluten [4] [6]These interactions enhance:
  • Gas retention during fermentation
  • Dough tolerance to mechanical stress
  • Loaf volume through stabilized air cells [1] [6]

Lipid Matrix Interaction:As an anionic surfactant, CSL:

  • Organizes at oil-water interfaces in emulsions (e.g., cream liqueurs, whipped toppings)
  • Reduces interfacial tension, enabling finer fat droplet dispersion
  • Forms liquid crystalline phases that physically stabilize fat globules against coalescence [1] [4]In lipid-continuous systems (e.g., shortenings), CSL acts as a crystal modifier, influencing polymorphism and network formation of triglycerides [6].

Table 3: Molecular Interaction Mechanisms of CSL in Food Matrices

Food ComponentInteraction TypeFunctional Outcome
StarchHydrophobic inclusion complexesReduced retrogradation, delayed staling
GlutenCa²⁺-mediated ionic crosslinkingEnhanced dough strength, gas retention
GlutenStearoyl chain hydrophobic bondingImproved viscoelasticity
Lipid dropletsInterfacial film formationEmulsion stabilization
TriglyceridesCrystal habit modificationControlled fat network structure

Properties

CAS Number

5793-94-2

Product Name

Calcium stearoyl-2-lactylate

IUPAC Name

calcium;2-(2-octadecanoyloxypropanoyloxy)propanoate

Molecular Formula

C24H44CaO6

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C24H44O6.Ca/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);

InChI Key

BZIFRWUXIYDWJP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Ca+2]

Solubility

Slightly soluble in hot wate

Synonyms

calcium stearoyl-2-lactylate
sodium stearoyllactylate
stearoyl-2-lactylic acid
stearoyl-2-lactylic acid, sodium salt

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Ca]

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